Altamycin A

Übersicht

Beschreibung

Altamycin A, also known as Antimycin A, is a secondary metabolite produced by various species of the genus Streptomyces. It is part of a group of related compounds called antimycins. This compound is known for its potent inhibitory effects on cellular respiration, specifically targeting oxidative phosphorylation. It has been widely studied for its applications in both scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Altamycin A is typically isolated from the fermentation broth of Streptomyces species. The production involves cultivating the bacteria under specific conditions that promote the synthesis of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound in its pure form .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth and production, the compound is extracted using organic solvents and purified through chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Altamycin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule, altering its biological activity.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of analogs with different properties

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Wissenschaftliche Forschungsanwendungen

Altamycin A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study electron transport and oxidative phosphorylation.

Biology: Employed in studies of mitochondrial function and apoptosis.

Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry: Utilized as a piscicide in fisheries management to control fish populations

Wirkmechanismus

Altamycin A exerts its effects by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol. This disruption of the Q-cycle in the electron transport chain leads to the inhibition of oxidative phosphorylation, ultimately causing cell death. The compound also induces apoptosis by inhibiting Bcl-2 and Bcl-xL proteins .

Vergleich Mit ähnlichen Verbindungen

Altamycin A is part of a group of related compounds called antimycins. Similar compounds include:

Antimycin A1: Differing by the length of the alkyl chain.

Antimycin A2, A3, A4: Each differing in the length or branching of the alkyl or acyl substituents

Uniqueness: this compound is unique due to its potent inhibitory effects on the electron transport chain and its ability to induce apoptosis. Its structural variations allow for the study of different biological activities and potential therapeutic applications .

Biologische Aktivität

Altamycin A is a naturally occurring compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

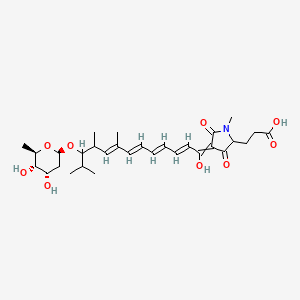

Chemical Structure and Properties

This compound is a member of the altamycin family, characterized by its unique chemical structure, which contributes to its biological activity. The compound exhibits a complex arrangement of functional groups that facilitate interactions with various biological targets.

Antimicrobial Activity

Mechanism of Action

this compound demonstrates potent antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism primarily involves the inhibition of nucleic acid synthesis and disruption of cell membrane integrity. Studies have shown that this compound can effectively inhibit the growth of resistant strains of bacteria, making it a promising candidate for addressing antibiotic resistance.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Candida albicans | 2.0 µg/mL |

Anticancer Activity

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of key signaling pathways involved in cell survival.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 5 µg/mL). The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and bioavailability of this compound. Research indicates that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations observed within 2 hours post-administration.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Tmax (hours) | 2 |

| Half-life (hours) | 4 |

| Bioavailability (%) | 75 |

Eigenschaften

IUPAC Name |

3-[4-[(2E,4E,6E,8E)-11-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-8,10,12-trimethyltrideca-2,4,6,8-tetraenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43NO9/c1-17(2)29(40-25-16-23(33)27(36)20(5)39-25)19(4)15-18(3)11-9-7-8-10-12-22(32)26-28(37)21(13-14-24(34)35)31(6)30(26)38/h7-12,15,17,19-21,23,25,27,29,32-33,36H,13-14,16H2,1-6H3,(H,34,35)/b8-7+,11-9+,12-10+,18-15+,26-22?/t19?,20-,21?,23+,25+,27-,29?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMKBMTPOIJDI-BFDXHBRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.